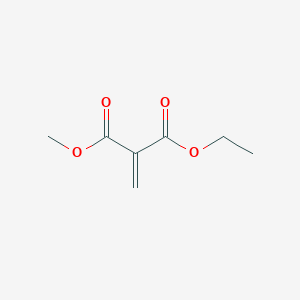
Ethyl methyl methylidenepropanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl methyl methylidenepropanedioate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers. This compound is known for its unique structure, which includes a carbonyl group bonded to an oxygen atom that is also bonded to another carbon atom. Esters like this compound are widely used in various applications due to their distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl methyl methylidenepropanedioate can be synthesized through the reaction of acids with alcohols. One common method involves the reaction of acetic acid with ethanol to produce ethyl acetate, which can then be further modified to obtain this compound . The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. Catalysts like sulfuric acid or other strong acids are commonly used to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions: Ethyl methyl methylidenepropanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Alkylation: Alkyl halides and strong bases like sodium ethoxide.
Major Products:
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohols.
Alkylation: Substituted esters with new carbon-carbon bonds
Scientific Research Applications
Ethyl methyl methylidenepropanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of ethyl methyl methylidenepropanedioate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, altering their activity and leading to specific biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl methyl methylidenepropanedioate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its specific structure and reactivity. Similar compounds include:
Ethyl acetate: Commonly used as a solvent and in the production of flavors and fragrances.
Methyl butyrate: Known for its fruity odor and used in the food industry
This compound stands out due to its specific applications and the unique chemical reactions it undergoes.
Properties
CAS No. |
65132-79-8 |
|---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
1-O-ethyl 3-O-methyl 2-methylidenepropanedioate |
InChI |
InChI=1S/C7H10O4/c1-4-11-7(9)5(2)6(8)10-3/h2,4H2,1,3H3 |
InChI Key |
ROEJTVNKSSSJHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


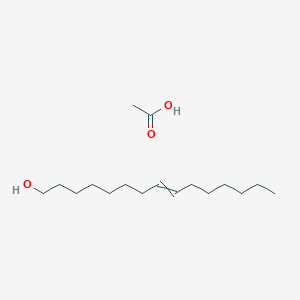
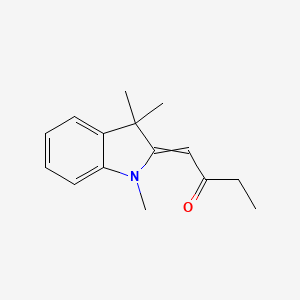
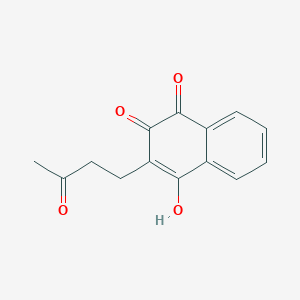
![2-[(Methanesulfonyl)oxy]ethyl hexadecanoate](/img/structure/B14495380.png)
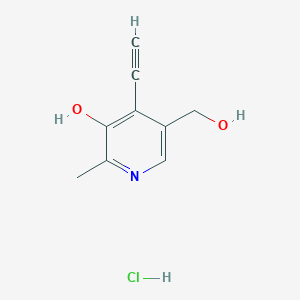


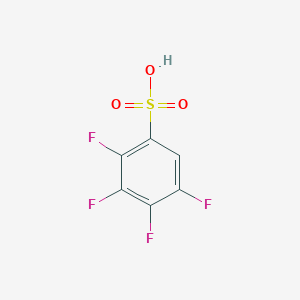

![3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one](/img/structure/B14495423.png)
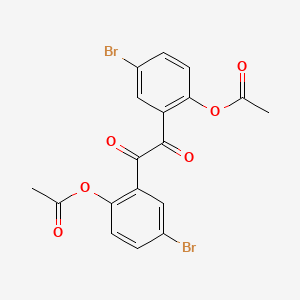

![2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14495436.png)

